molecular formula C14H21NO3 B14892929 N-tert-butyl-3,5-dimethoxy-4-methylbenzamide

N-tert-butyl-3,5-dimethoxy-4-methylbenzamide

Cat. No.: B14892929
M. Wt: 251.32 g/mol
InChI Key: SFXGNRUORHYVMD-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide: is an organic compound characterized by the presence of a tert-butyl group, two methoxy groups, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide typically involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its tert-butyl group provides steric hindrance, which can be useful in studying the effects of bulky substituents on biological activity.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide bond and methoxy groups are common features in many bioactive molecules, making it a valuable scaffold for drug design.

Industry: In the industrial sector, n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and tert-butyl group play a crucial role in determining the binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

  • n-(Tert-butyl)-3,5-dimethoxybenzamide
  • n-(Tert-butyl)-4-methylbenzamide
  • 3,5-dimethoxy-4-methylbenzoic acid

Comparison: Compared to similar compounds, n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide stands out due to the presence of both methoxy and methyl groups on the benzamide core. This unique combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-tert-butyl-3,5-dimethoxy-4-methylbenzamide

InChI

InChI=1S/C14H21NO3/c1-9-11(17-5)7-10(8-12(9)18-6)13(16)15-14(2,3)4/h7-8H,1-6H3,(H,15,16)

InChI Key

SFXGNRUORHYVMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NC(C)(C)C)OC

Origin of Product

United States

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